molecular formula C7H7ClN2 B596249 2-Chloro-6-cyclopropylpyrazine CAS No. 1209457-99-7

2-Chloro-6-cyclopropylpyrazine

Cat. No.: B596249
CAS No.: 1209457-99-7
M. Wt: 154.597
InChI Key: AYKSCRVEBJUBTR-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropylpyrazine is a heterocyclic organic compound with the molecular formula C7H7ClN2 It is characterized by a pyrazine ring substituted with a chlorine atom at the second position and a cyclopropyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyclopropylpyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyrazine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can also be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium phosphate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-6-cyclopropylpyrazine derivative.

Scientific Research Applications

2-Chloro-6-cyclopropylpyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    2-Chloropyrazine: Lacks the cyclopropyl group, making it less sterically hindered.

    6-Cyclopropylpyrazine: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

    2-Chloro-6-methylpyrazine: Substituted with a methyl group instead of a cyclopropyl group, leading to different steric and electronic properties.

Uniqueness: 2-Chloro-6-cyclopropylpyrazine is unique due to the presence of both a chlorine atom and a cyclopropyl group on the pyrazine ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-6-cyclopropylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-4-9-3-6(10-7)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKSCRVEBJUBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734831
Record name 2-Chloro-6-cyclopropylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209457-99-7
Record name 2-Chloro-6-cyclopropylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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